1-(benzyloxy)-4-(isocyanomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-(isocyanomethyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and an isocyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-4-(isocyanomethyl)benzene typically involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the isocyanomethyl group: This step involves the reaction of the benzyloxybenzene intermediate with an isocyanide reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-(isocyanomethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the isocyanomethyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-(Benzyloxy)-4-(isocyanomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-4-(isocyanomethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl isocyanide: Similar structure but lacks the benzyloxy group.
4-(Isocyanomethyl)benzene: Similar structure but lacks the benzyloxy group.
1-(Benzyloxy)benzene: Similar structure but lacks the isocyanomethyl group.
Uniqueness
1-(Benzyloxy)-4-(isocyanomethyl)benzene is unique due to the presence of both the benzyloxy and isocyanomethyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
2122316-45-2 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(isocyanomethyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H13NO/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14/h2-10H,11-12H2 |
InChI Key |
VEPZHOKYMAOKAK-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.